Uprosertib - 1047634-65-0

Uprosertib

Catalog Number: EVT-287830
CAS Number: 1047634-65-0
Molecular Formula: C18H16Cl2F2N4O2
Molecular Weight: 429.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Uprosertib (formerly known as GSK2141795) is a potent, selective, and orally bioavailable pan-Akt kinase inhibitor currently being investigated for its potential use in cancer treatment. [, ] As a research tool, uprosertib enables scientists to explore the role of the Akt signaling pathway in various cellular processes and disease models. It has shown promise in preclinical studies and is being evaluated in clinical trials for various cancer types.

Trametinib

Compound Description: Trametinib is a selective allosteric inhibitor of MEK1/MEK2, kinases involved in the RAS/MEK/ERK pathway. This pathway plays a role in cancer cell growth and proliferation. [, , ] Trametinib is often used in combination with other cancer therapies, including Uprosertib.

Relevance: Trametinib is frequently investigated in combination with Uprosertib. Both compounds target different components of interconnected signaling pathways involved in cancer development. Trametinib inhibits the MEK pathway, while Uprosertib targets the AKT pathway. [, , ] The combination aims to overcome resistance mechanisms and enhance anti-tumor activity. [] Research suggests potential synergistic effects when these compounds are used together. [, ]

Dabrafenib

Compound Description: Dabrafenib is an orally available inhibitor of BRAF, a serine/threonine kinase. It is used for treating cancers with specific BRAF gene mutations. []

Relevance: Dabrafenib is relevant to Uprosertib as their combined use was explored as a triple-targeted therapy alongside Trametinib for BRAF-mutated cancers. [] This approach aims to inhibit multiple signaling pathways (MAPK and PI3K-AKT) often implicated in cancer resistance. []

Docetaxel Trihydrate

Compound Description: Docetaxel Trihydrate is a chemotherapy medication used to treat various types of cancer. It works by inhibiting microtubule depolymerization, thereby interfering with cell division. [, ]

Relevance: Studies identified Docetaxel Trihydrate as a potential therapeutic agent for gastric cancer, particularly in cases with decreased RNF43 and PWWP2B expression. [, ] While its mechanism differs from Uprosertib, both compounds are investigated for their anti-cancer properties, particularly in gastric cancer.

Pelitinib

Compound Description: Pelitinib is an orally bioavailable, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor being investigated for the treatment of various cancers. [, ]

Relevance: Similar to Docetaxel Trihydrate, Pelitinib has been highlighted as a potential therapeutic option for gastric cancer, specifically in instances where RNF43 and PWWP2B expression is reduced. [, ] This research suggests a potential treatment strategy where Pelitinib could be considered, particularly in gastric cancer cases with specific genetic profiles.

Senkyunolide A

Compound Description: Senkyunolide A is a naturally occurring compound found in the traditional Chinese medicine drug Suxiao Jiuxin Pill (SJP). [] It exhibits vasorelaxant effects, potentially through activation of the Akt-eNOS-NO pathway. []

Relevance: Senkyunolide A is relevant due to its potential interaction with the Akt pathway, similar to Uprosertib, which is a pan-Akt inhibitor. [, ] Understanding how Senkyunolide A interacts with this pathway could provide insights into the mechanisms of Uprosertib.

Scopoletin

Compound Description: Scopoletin, like Senkyunolide A, is a naturally occurring compound found in SJP. [] It also demonstrates vasorelaxant properties, potentially mediated through the Akt-eNOS-NO pathway. []

Relevance: Scopoletin's potential interaction with the Akt pathway makes it relevant to understanding Uprosertib's effects. [] Comparing their actions can offer insights into the targeted pathway and its role in various physiological processes.

Borneol

Compound Description: Borneol is another constituent of SJP, known for its vasorelaxant effects. [] Unlike Senkyunolide A and Scopoletin, it induces endothelium-independent vasorelaxation, potentially involving Kv, KCa2+, and Kir channels. []

Relevance: While Borneol's mechanism of action might differ from Uprosertib, both compounds are relevant in the context of SJP's effects on coronary artery relaxation. [] Their combined presence in SJP contributes to the drug's overall pharmacological profile.

Source and Classification

Uprosertib is derived from a series of chemical modifications aimed at enhancing its specificity and efficacy against AKT isoforms. It belongs to a class of compounds that inhibit the phosphoinositide 3-kinase/AKT signaling pathway, which is frequently dysregulated in various cancers. The compound has been evaluated in clinical trials, including combinations with other targeted therapies to improve therapeutic outcomes in patients with specific cancer types.

Synthesis Analysis

Methods and Technical Details

The synthesis of uprosertib involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo multiple reactions including condensation and cyclization.
  2. Key Reactions:
    • Formation of the Core Structure: A critical step involves the formation of the pyrrolopyrimidine core, which is essential for its activity against AKT.
    • Modification for Selectivity: Subsequent steps include functionalization at various positions to enhance selectivity towards AKT over other kinases.
  3. Purification: The final compound is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological testing.

These synthetic routes are optimized to maximize yield and minimize by-products, ensuring that the compound can be produced at scale for clinical evaluation.

Molecular Structure Analysis

Structure and Data

Uprosertib has a complex molecular structure characterized by:

  • Pyrrolopyrimidine Core: This core structure is crucial for its interaction with the ATP-binding site of AKT.
  • Functional Groups: Various functional groups are strategically placed to enhance binding affinity and selectivity.

The molecular formula for uprosertib is typically represented as C17H19N5OC_{17}H_{19}N_{5}O, and its molecular weight is approximately 313.36 g/mol. The three-dimensional conformation allows it to fit into the active site of AKT effectively, facilitating competitive inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

Uprosertib primarily engages in competitive inhibition through reversible binding to the active site of AKT. The key reactions involved include:

  1. Binding to AKT: Uprosertib binds to the ATP-binding pocket of AKT, preventing ATP from accessing the site.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of downstream targets that are critical for cell survival and proliferation.

The effectiveness of uprosertib can be quantified using assays that measure the phosphorylation status of known substrates of AKT.

Mechanism of Action

Process and Data

Uprosertib exerts its effects through a well-defined mechanism:

  1. Inhibition of AKT Activation: By occupying the ATP-binding site, uprosertib prevents the phosphorylation of Thr308 and Ser473 residues on AKT, which are essential for its full activation.
  2. Downstream Effects: The inhibition leads to reduced signaling through pathways that promote cell growth and survival, ultimately resulting in increased apoptosis in cancer cells.

Studies have shown that treatment with uprosertib leads to significant reductions in tumor growth in preclinical models, highlighting its potential effectiveness as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uprosertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a narrow range indicative of crystalline compounds.

These properties are crucial for formulating effective drug delivery systems.

Applications

Scientific Uses

Uprosertib's primary application lies within oncology as a therapeutic agent targeting cancers with dysregulated AKT signaling. Its potential uses include:

  • Combination Therapy: Uprosertib has been evaluated in combination with other agents such as dabrafenib and trametinib in clinical trials aimed at enhancing therapeutic efficacy against melanoma and other solid tumors.
  • Research Tool: Beyond clinical applications, uprosertib serves as a valuable research tool for studying AKT signaling pathways and their implications in cancer biology.

Properties

CAS Number

1047634-65-0

Product Name

Uprosertib

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide

Molecular Formula

C18H16Cl2F2N4O2

Molecular Weight

429.2 g/mol

InChI

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1

InChI Key

AXTAPYRUEKNRBA-JTQLQIEISA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2141795, GSK2141795, GSK 2141795, GSK795, GSK795, GSK 795, Uprosertib

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.